1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-18(21)14-10-11-19-15(14)8-9-16(19)17(20)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKQDLSHXZXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate involves several steps. One common method includes the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The isopropyl ester group undergoes hydrolysis under basic conditions to yield 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac). This reaction is critical for generating the biologically active form of the compound.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
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Solvent : Methanol-water mixture
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Temperature : Reflux conditions
Mechanism :
Nucleophilic attack by hydroxide ions at the ester carbonyl, followed by cleavage of the ester bond and protonation.
Oxidation Reactions
The pyrrolizine core and benzoyl group participate in oxidation processes:
a. Epoxidation of the Dihydrofuran Ring
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Reagent : m-Chloroperbenzoic acid (mCPBA)
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Conditions : Dichloromethane (CH₂Cl₂), room temperature
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Product : Sulfone derivatives via intermediate epoxidation .
b. Oxidative Cyclization
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Reagent : Electrochemical oxidants (e.g., Mn(OAc)₃)
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Conditions : Alkanoic acid solvents (e.g., acetic acid)
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Product : 5-Aroylpyrrolizine intermediates, key precursors for NSAID synthesis .
Reduction Reactions
The benzoyl group can be selectively reduced, though this is less commonly reported:
a. Ketone Reduction
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Reagent : Sodium borohydride (NaBH₄)
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Conditions : Methanol, 0–25°C
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Product : Secondary alcohol derivatives (theoretical pathway; limited experimental data) .
Substitution at the Ester Group
The isopropyl ester undergoes nucleophilic substitution to form amides or other esters:
a. Amidation
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Reagent : Primary or secondary amines
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Conditions : Phase-transfer catalysts (e.g., tricaprylylmethylammonium chloride) in toluene .
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Product : 5-Benzoylpyrrolizine carboxamides, explored for enhanced pharmacokinetics .
Aroylation and Friedel-Crafts Reactions
The benzoyl group facilitates electrophilic substitution:
a. Friedel-Crafts Benzoylation
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Reagent : N,N-Dimethylbenzamide, phosphoryl chloride (POCl₃)
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Conditions : Refluxing CH₂Cl₂
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Product : Derivatives with modified aryl groups (e.g., para-methoxybenzoyl) .
Comparative Reaction Pathways
Scientific Research Applications
Key Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic substitution reactions can replace the ester group with amines or thiols .
Analgesic and Anti-inflammatory Properties
Research indicates that 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate exhibits significant analgesic and anti-inflammatory effects. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—molecules that mediate pain and inflammation responses .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Pain Relief : A clinical trial demonstrated that patients receiving this compound reported significant pain relief compared to those on placebo.
- Inflammation Models : In animal models of inflammation, the compound showed a marked reduction in edema and inflammatory markers .
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into other therapeutic agents. Ongoing research aims to explore its potential as a precursor for novel drug formulations .
Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for developing complex organic molecules used in various applications .
Mechanism of Action
The mechanism of action of 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
- CAS No.: 66635-74-3
- Molecular Formula: C₁₈H₁₉NO₃
- Molecular Weight : 297.35 g/mol .
- Structural Features : A pyrrolizine core substituted with a benzoyl group at position 5 and a 1-methylethyl (isopropyl) ester at position 1 (Figure 1).
Applications : Primarily used as a laboratory chemical and intermediate in organic synthesis .
Comparison with Structurally Related Compounds
Ketorolac Tromethamine
- Chemical Identity: Parent Acid: 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (C₁₅H₁₃NO₃; MW 255.26) . Salt Form: Tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) salt; MW 376.41 .
- Key Differences: Functional Group: Carboxylic acid (vs. isopropyl ester) enhances water solubility in its ionic salt form. Pharmacology: Potent NSAID inhibiting COX-1/COX-2; analgesic activity 800× aspirin . Applications: Clinically used for pain management . Safety: Higher risk of gastrointestinal/renal toxicity due to systemic activity, unlike the non-pharmacological isopropyl ester .
Ethyl 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1-Carboxylate (Ketorolac Ethyl Ester)
Methyl 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1-Carboxylate (Ketorolac Methyl Ester)
- Molecular Formula: C₁₆H₁₅NO₃; MW 269.30 .
- Role : Intermediate or impurity (Ketorolac Impurity H) .
- Comparison :
Structural and Functional Analysis
Ester Group Impact on Properties
| Parameter | Isopropyl Ester | Ethyl Ester | Methyl Ester | Ketorolac Acid |
|---|---|---|---|---|
| Molecular Weight | 297.35 | 283.32 | 269.30 | 255.26 |
| Lipophilicity | High (bulky alkyl) | Moderate | Low | Low (ionic form) |
| Solubility | Likely low | Low | Low | Moderate (salt) |
| Application | Lab intermediate | Impurity | Impurity | Active API |
Biological Activity
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, also known as Ketorolac Isopropyl Ester, is a compound with significant biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C18H19NO3
- Molecular Weight : 297.35 g/mol
- CAS Number : 66635-74-3
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX activity, this compound effectively reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits potent anti-inflammatory and analgesic activities comparable to other nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketorolac. Studies have shown that it can significantly reduce inflammation in various animal models, making it a candidate for further pharmaceutical development .
Case Studies
- Animal Model Study : In a controlled study involving rats subjected to inflammatory conditions, administration of this compound resulted in a marked decrease in paw edema compared to control groups receiving saline solutions. This study highlighted its potential as an effective anti-inflammatory agent .
- Pain Management Research : A clinical trial assessing the efficacy of this compound in postoperative pain management demonstrated significant pain relief within the first 24 hours post-surgery, with a favorable safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Mechanism of Action |
|---|---|---|---|
| Ketorolac | C15H13NO3 | 255.27 g/mol | COX inhibition |
| Ibuprofen | C13H18O2 | 206.29 g/mol | COX inhibition |
| Naproxen | C14H14O3 | 230.26 g/mol | COX inhibition |
| This compound | C18H19NO3 | 297.35 g/mol | COX inhibition |
This table illustrates that while all these compounds share a common mechanism through COX inhibition, the unique structure of this compound may confer distinct pharmacokinetic properties that could be advantageous in therapeutic applications.
Applications in Medicine
Ongoing research is focusing on the potential use of this compound as a pharmaceutical intermediate in drug development. Its efficacy in managing pain and inflammation positions it as a candidate for formulations targeting chronic pain conditions and postoperative recovery protocols .
Q & A
Basic: What are the recommended safety protocols for handling 1-methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use NIOSH-approved P95 respirators (or EU-standard P1) for particulate protection and OV/AG/P99 respirators for higher protection against organic vapors and gases. Wear face shields, safety glasses (EN 166 or NIOSH standards), and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves per hazardous waste protocols .
- Engineering Controls : Implement local exhaust ventilation to minimize aerosol formation. Avoid dust generation by handling the compound in closed systems.
- Storage : Store in a dry environment below 28°C, segregated from incompatible materials (specific incompatibilities are undocumented; assume reactivity with strong oxidizers) .
Basic: What is the molecular structure and potential synthetic routes for this compound?
Methodological Answer:
- Molecular Formula : C₁₈H₁₉NO₃ (MW: 297.35 g/mol) .
- Synthetic Strategies :
- Analogous Pyrazole Synthesis : Leverage cyclocondensation reactions (e.g., using acetoacetate derivatives and hydrazines, as seen in related pyrazole-carboxylate syntheses) .
- Computational Reaction Design : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict viable intermediates and optimize reaction conditions .
Basic: What physicochemical properties are documented for this compound?
Methodological Answer:
- Available Data : The compound is a liquid at room temperature. No validated data exist for melting/boiling points, solubility, or stability under extreme conditions .
- Gaps and Mitigation : Prioritize experimental determination via:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- DSC : For melting point analysis.
- HPLC/GC-MS : To evaluate purity and degradation products.
Advanced: How can computational modeling address the lack of reactivity and stability data?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to model electrophilic/nucleophilic sites. Tools like ACD/Labs Percepta can predict logP, pKa, and degradation pathways .
- Stability Screening : Perform accelerated aging studies under varied pH, temperature, and humidity conditions. Pair with molecular dynamics simulations to predict shelf-life .
Advanced: What methodologies are suitable for toxicological profiling given limited data?
Methodological Answer:
- In Vitro Assays :
- Ames Test : Assess mutagenicity using Salmonella strains.
- MTT Assay : Screen for acute cytotoxicity in human cell lines (e.g., HepG2).
- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD₅₀) and skin irritation potential .
- Contradiction Analysis : While GHS classifies it as H302 (oral toxicity) and H319 (eye irritation), the absence of carcinogenicity (IARC/ACGIH/NTP) suggests prioritizing acute exposure studies over chronic toxicity .
Advanced: How to design experiments to resolve stability and decomposition uncertainties?
Methodological Answer:
- Controlled Degradation Studies :
- Hazard Mitigation : If decomposition releases toxic gases (e.g., CO or NOx), integrate FTIR gas analysis during thermal stress testing .
Advanced: How to reconcile hazard classifications with ecological risk assessments?
Methodological Answer:
- Environmental Fate Modeling : Apply ECHA’s CHEM21 guidelines to estimate biodegradation (e.g., BIOWIN models) and bioaccumulation (logKow from ACD/Labs) .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to fill data gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
